Product packaging for 2-Bromo-6-isobutylpyrazine(Cat. No.:)

2-Bromo-6-isobutylpyrazine

Cat. No.: B12824453
M. Wt: 215.09 g/mol
InChI Key: JAKOZSULYIPENC-UHFFFAOYSA-N
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Description

2-Bromo-6-isobutylpyrazine is a brominated pyrazine derivative offered as a valuable chemical building block for research and development. Pyrazine cores are privileged structures in medicinal chemistry, frequently employed in the synthesis of compounds with significant biological activities . This reagent features a bromine atom at the 2-position, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to form novel carbon-carbon bonds. The isobutyl side chain contributes to the molecule's lipophilicity, which can be a critical factor in optimizing the pharmacokinetic properties of potential drug candidates. Bromopyrazines of this class serve as key precursors in the exploration of new therapeutic agents. Research into similar pyrazine compounds has demonstrated their relevance in developing treatments for parasitic protozoal infections and as inhibitors of various enzymes . The structural motif is also found in molecules with reported anticancer and antimicrobial activities, highlighting the potential of this scaffold in drug discovery campaigns . This product is intended for research purposes only within a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2 B12824453 2-Bromo-6-isobutylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-6-(2-methylpropyl)pyrazine

InChI

InChI=1S/C8H11BrN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3

InChI Key

JAKOZSULYIPENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=CC(=N1)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromo 6 Isobutylpyrazine

Retrosynthetic Analysis Approaches for the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.

The pyrazine (B50134) ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. nih.govwikipedia.org A common retrosynthetic strategy for the pyrazine core involves disconnecting the two C–N bonds on opposite sides of the ring. This approach simplifies the aromatic heterocycle into two key building blocks: a 1,2-dicarbonyl compound and a 1,2-diamine. For asymmetrically substituted pyrazines like the target molecule, this disconnection leads back to an α-amino amide and an α-dicarbonyl compound, which are precursors for a condensation reaction. researchgate.netijbpas.com This strategy is often employed in the total synthesis of complex natural products containing a pyrazine moiety. nih.gov

Another approach involves the self-condensation of α-amino ketones. However, this method is typically more effective for producing symmetrically substituted pyrazines and can lead to mixtures of products when different precursor molecules are used. rsc.org

The isobutyl group at the C-6 position of the target molecule can be traced back to a readily available precursor from the chiral pool. A highly effective strategy is to utilize an α-amino acid or its derivative as a starting material. Specifically, L-leucine or its corresponding amide, L-leucinamide, serves as an ideal precursor for introducing the isobutyl group. nih.gov This biomimetic approach leverages a common amino acid to install the desired alkyl substituent, ensuring an efficient and often stereocontrolled integration into the pyrazine framework during the ring-forming condensation step. rsc.org

The placement of the bromine atom at the C-2 position requires a regioselective halogenation strategy. There are two primary retrosynthetic considerations for this step:

Late-Stage Functionalization: This approach involves introducing the bromine atom after the pyrazine ring has been formed. The strategy would rely on the direct bromination of an intermediate such as 2-isobutylpyrazine (B1581957) or a related derivative like 2-isobutyl-3-hydroxypyrazine. The inherent electronic properties of the pyrazine ring, being an electron-deficient heterocycle, and the directing effects of the isobutyl substituent would govern the regioselectivity of the electrophilic bromination. Reagents like N-bromosuccinimide (NBS) are commonly used for such transformations. mdpi.com

Precursor-Based Halogenation: An alternative strategy is to carry the halogen atom through the synthesis from an earlier stage. This could involve using a brominated 1,2-dicarbonyl compound in the initial condensation reaction. Another possibility is starting with a di-halogenated pyrazine, such as 2,6-dibromopyrazine (B1357810), and performing a selective cross-coupling or substitution reaction at the 6-position to introduce the isobutyl group. mdpi.com However, achieving regioselectivity in such reactions can be challenging.

De Novo Synthetic Routes for 2-Bromo-6-isobutylpyrazine

De novo synthesis involves constructing the target molecule from simple, acyclic precursors. For this compound, this focuses on the formation of the pyrazine ring as the key step.

The most direct and widely used method for synthesizing asymmetrically substituted pyrazines is the condensation reaction between two different acyclic components. researchgate.netrsc.org This approach builds the heterocyclic core by forming two new C–N bonds. The reaction typically involves the condensation of an α-dicarbonyl compound with a compound containing two adjacent amine functionalities or their equivalents. The initial product is a dihydropyrazine (B8608421), which then undergoes oxidation to the aromatic pyrazine. researchgate.netijbpas.com This oxidation can often be achieved simply by exposure to air. rsc.org

A well-established and highly effective implementation of the condensation strategy involves reacting an α-amino acid amide with a 1,2-dicarbonyl compound. researchgate.netijbpas.com To synthesize an intermediate for this compound, L-leucinamide (which provides the isobutyl group and one N-C unit) is condensed with glyoxal (B1671930) (the simplest 1,2-dicarbonyl).

This reaction is typically carried out under alkaline conditions and results in the formation of 2-isobutyl-3-hydroxypyrazine. researchgate.net The mechanism involves the initial nucleophilic attack of the α-amino group of leucinamide onto one of the carbonyls of glyoxal, followed by intramolecular cyclization and dehydration. The resulting dihydropyrazine intermediate is then oxidized to the aromatic hydroxypyrazine. This hydroxypyrazine is a key intermediate that can then be subjected to halogenation to install the bromine atom, likely via conversion of the hydroxyl group to a better leaving group followed by substitution, or direct bromination.

Condensation Reactions for Pyrazine Ring Formation

Approaches involving 1,2-Diamines

A foundational and versatile method for constructing the pyrazine ring is the condensation reaction between a 1,2-diamine (also known as an ethylenediamine (B42938) derivative) and an α-dicarbonyl compound. dur.ac.uk This approach builds the heterocyclic core and can strategically place the desired substituents depending on the precursors used.

To synthesize a 2-isobutylpyrazine scaffold, one could theoretically react 1,2-diaminopropane (B80664) with an α-dicarbonyl compound containing an isobutyl group. However, a more direct route to the target compound's precursor involves the condensation of 5-bromo-pyrazine-2,3-diamine with a glyoxal derivative. chemicalbook.com For instance, the reaction with methylglyoxal (B44143) is a known route for similar structures. chemicalbook.com The general mechanism involves the initial formation of a dihydropyrazine intermediate through the condensation of the amine and carbonyl groups, which then undergoes oxidation to the aromatic pyrazine ring. The choice of the specific 1,2-diamine and α-dicarbonyl is crucial for installing the initial substitution pattern on the pyrazine ring.

Reactant AReactant BResulting ScaffoldReference
1,2-Diamineα-Dicarbonyl CompoundSubstituted Pyrazine dur.ac.uk
5-Bromo-pyrazine-2,3-diamineMethylglyoxal2-Bromo-6-methylpyrazino[2,3-b]pyrazine chemicalbook.com

Direct Bromination and Halogenation Studies on Isobutylpyrazines

Direct bromination of a pre-formed isobutylpyrazine scaffold is another key synthetic strategy. This approach involves an electrophilic aromatic substitution reaction. However, the pyrazine ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. The presence of the electron-donating isobutyl group helps to activate the ring, making the reaction more feasible.

The selection of the brominating agent and reaction conditions is critical to achieve successful and selective bromination. Various reagents can be employed, each with different reactivity profiles. Common choices include molecular bromine (Br₂) and N-bromosuccinimide (NBS). mdpi.com

The reaction conditions, such as solvent, temperature, and the potential use of a catalyst, must be carefully optimized. Inert solvents are typically used to avoid side reactions. The temperature can influence the reaction rate and selectivity; higher temperatures may lead to the formation of multiple brominated products or undesired side reactions. mdpi.com

Brominating AgentTypical Catalyst/ConditionsCharacteristicsReference
N-Bromosuccinimide (NBS)Silica gel, Ionic liquids, THFOften provides high regioselectivity, milder than Br₂. mdpi.com
Molecular Bromine (Br₂)Lewis acid (e.g., FeBr₃), or generated in situHighly reactive, may require a catalyst; can lead to over-bromination if not controlled. mdpi.com
Tetraalkylammonium tribromidesVariesCan offer high para-selectivity in certain aromatic systems. mdpi.com

Achieving the desired this compound isomer via direct bromination of 2-isobutylpyrazine requires strict control over the regioselectivity of the reaction. The isobutyl group at the C-2 position is an ortho-, para-directing activator. In the pyrazine ring, the positions are not equivalent. The isobutyl group will direct the incoming electrophile (bromine) to either the C-5 or C-6 position.

The inherent electronics of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, complicates the directing effects. The nitrogen atoms deactivate the ring towards electrophilic substitution, particularly at the adjacent alpha positions. Therefore, substitution is most likely to occur at the beta positions (C-5 and C-6 relative to the first nitrogen). The activating effect of the C-2 isobutyl group would favor substitution at the C-5 and C-6 positions. The precise ratio of 5-bromo and 6-bromo isomers would depend on a subtle interplay of steric and electronic factors, often requiring experimental optimization to favor the desired C-6 substitution. mdpi.com

Stereoselective Alkylation for Isobutyl Group Installation

This section considers the introduction of the isobutyl group onto a pre-existing bromopyrazine scaffold. It is important to note that the isobutyl group itself is achiral, meaning it does not have a stereocenter. Therefore, the concept of "stereoselective alkylation" in this context does not apply to creating a chiral center within the isobutyl group itself.

Instead, this section addresses general modern catalytic methods for installing alkyl groups onto heterocyclic rings. Cross-coupling reactions are a powerful tool for this transformation. For example, a 2,6-dibromopyrazine could be selectively mono-alkylated using an isobutyl-containing organometallic reagent. Reactions such as the Suzuki coupling (using an isobutylboronic acid or ester), Kumada coupling (using an isobutyl Grignard reagent), or Stille coupling (using an isobutylstannane) are standard methods for forming C-C bonds with aryl halides. The choice of catalyst, ligand, and reaction conditions can be tuned to favor mono-alkylation over di-alkylation.

Coupling ReactionAlkyl SourceCatalyst System (Typical)
Suzuki CouplingIsobutylboronic acid/esterPd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Kumada CouplingIsobutylmagnesium bromide (Grignard)Ni(dppp)Cl₂ or Pd-based catalysts
Negishi CouplingIsobutylzinc chloridePd(PPh₃)₄ or other Pd(0) complexes

Derivatization from Precursor Pyrazine Scaffolds

Building the target molecule from a more complex or differentially functionalized pyrazine precursor is a common and often highly controlled synthetic strategy. This allows for the late-stage introduction of the bromine atom.

Halogen-exchange reactions provide a method to introduce a bromine atom by replacing another halogen (such as chlorine or iodine) on the pyrazine ring. This can be particularly useful if the corresponding 2-chloro- or 2-iodo-6-isobutylpyrazine is more readily accessible.

A well-known example of this type of transformation is the Finkelstein reaction, which traditionally involves the exchange of alkyl halides. researchgate.net An analogous reaction for aryl halides, sometimes referred to as an "aromatic Finkelstein reaction," can be facilitated by a copper catalyst. For instance, converting an aryl bromide to an aryl iodide is often achieved using copper(I) iodide (CuI) with a diamine ligand. researchgate.net While the reverse reaction (iodide or chloride to bromide) is also feasible, it requires different conditions, such as using a bromide salt like copper(I) bromide (CuBr) or sodium bromide (NaBr) in a suitable solvent. These reactions are governed by equilibrium and the relative nucleophilicity of the halide ions. researchgate.netscience.gov

Starting MaterialReagentsProductReaction Type
2-Chloro-6-isobutylpyrazineNaBr or CuBr, high-boiling point solventThis compoundNucleophilic Aromatic Substitution / Halogen Exchange
2-Iodo-6-isobutylpyrazineCuBr, ligandThis compoundCopper-Catalyzed Halogen Exchange

Functional Group Interconversions on Pyrazine Derivatives

The synthesis of substituted pyrazines like this compound often relies on the strategic modification of functional groups on a pre-existing pyrazine ring. This approach allows for the introduction of desired substituents at specific positions. Various chemical transformations, including bromination, nitration, acetylation, esterification, and amidation, have been successfully applied to pyrazine-based starting materials.

Halogenation, particularly bromination, is a critical functional group interconversion for introducing a bromine atom onto the pyrazine core. Another key strategy involves the conversion of hydroxyl groups into good leaving groups, such as sulfonate esters (tosylates, mesylates), which can then be displaced by halides like bromide in an SN2 reaction. For instance, a hydroxypyrazine can be converted to a pyrazyl chloride, and this halogen can then be further manipulated. The reactivity of the pyrazine ring, which is an electron-deficient system, influences the conditions required for these substitutions.

A plausible synthetic route towards a related compound, 2-isobutyl-3-methoxypyrazine (B1223183), starts from L-leucinamide hydrochloride and glyoxal, forming 2-isobutyl-3-hydroxypyrazine. This intermediate highlights the potential for functional group interconversion where the hydroxyl group could be a precursor to the bromo substituent. The conversion of a hydroxyl group to a bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) with carbon tetrabromide (Ph₃P/CBr₄).

The table below summarizes common functional group interconversions relevant to the synthesis of halogenated and alkylated pyrazines.

Initial Functional GroupTarget Functional GroupTypical ReagentsReaction Type
-OH (Hydroxyl)-Br (Bromo)PBr₃, Ph₃P/CBr₄Nucleophilic Substitution
-OH (Hydroxyl)-OSO₂R (Sulfonate Ester)TsCl, MsClEsterification
-OSO₂R (Sulfonate Ester)-Br (Bromo)LiBr, NaBrNucleophilic Substitution (SN2)
-H (Aromatic C-H)-Br (Bromo)N-Bromosuccinimide (NBS)Electrophilic Halogenation

Optimization of Synthetic Pathways and Reaction Yields

Optimizing synthetic pathways is crucial for maximizing the yield and purity of this compound while minimizing costs and reaction times. This involves the careful selection of starting materials, reagents, and reaction conditions such as temperature, pressure, and catalysts.

In the synthesis of structurally similar compounds, such as 2-bromo-6-alkylaminopyridines, reaction conditions have been shown to significantly impact outcomes. For example, the synthesis of 2-bromo-6-methylaminopyridine from 2,6-dibromopyridine (B144722) and methylamine (B109427) was successfully achieved using a pressure tube method with high heat and pressure, resulting in a yield of 54.1%. This demonstrates that manipulating physical parameters can drive reactions toward higher efficiency. Similarly, the synthesis of 2-bromo-6-ethylaminopyridine under the same conditions yielded 52.4%.

The choice of catalyst can also play a pivotal role in optimizing pyrazine synthesis. While traditional methods may require harsh conditions, modern approaches utilize catalysts to achieve higher yields under milder conditions. For the synthesis of 2,5-disubstituted pyrazines, the use of earth-abundant metal catalysts like manganese has been reported to be effective. Monitoring the reaction progress, for instance by using thin-layer chromatography (TLC), allows for the determination of the optimal reaction time to maximize product formation and minimize the generation of byproducts.

Purification techniques are also a key aspect of optimization. In the synthesis of 2-bromo-6-alkylaminopyridines, sublimation was used as an effective purification method to obtain the final product as a solid.

The following table presents data from the synthesis of related brominated pyridine (B92270) derivatives, illustrating the impact of the starting amine on reaction yield.

ProductStarting MaterialsMethodYield (%)
2-Bromo-6-methylaminopyridine2,6-Dibromopyridine, MethylaminePressure Tube (High T & P)54.1
2,6-Dimethylaminopyridine2,6-Dibromopyridine, MethylaminePressure Tube (High T & P)37.7
2-Bromo-6-ethylaminopyridine2,6-Dibromopyridine, EthylaminePressure Tube (High T & P)52.4

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazine derivatives aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

One of the primary goals of green chemistry is to improve atom economy , which maximizes the incorporation of reactant atoms into the final product. Dehydrogenative coupling reactions, for example, are highly atom-economical as they produce only water and hydrogen gas as byproducts. The use of catalysts, particularly those based on earth-abundant and low-toxicity metals like manganese, is a key green strategy that replaces more hazardous or precious metal catalysts.

The use of safer solvents is another cornerstone of green chemistry. Research into pyrazine synthesis has explored the use of greener solvents or even solventless conditions to reduce pollution. Techniques like microwave-assisted and ultrasonic wave synthesis can lead to significantly shorter reaction times, higher yields, and milder conditions, all of which align with green chemistry principles.

Biocatalysis , the use of enzymes to catalyze reactions, represents a significant advancement in the green synthesis of pyrazine derivatives. For instance, the enzyme Lipozyme® TL IM has been used for the amidation of pyrazine esters. Enzymatic methods offer mild reaction conditions and high specificity, which can reduce the need for protecting groups, thereby simplifying the synthetic process and reducing waste. While challenges like long reaction times can be associated with some enzymatic processes, they provide a more sustainable alternative to traditional chemical methods that often rely on hazardous reagents.

The principles of green chemistry being applied to pyrazine synthesis are summarized below:

Green Chemistry PrincipleApplication in Pyrazine SynthesisExample/Benefit
CatalysisUse of earth-abundant metal catalysts or biocatalysts (enzymes).Replaces hazardous reagents, enables milder conditions, improves selectivity.
Safer Solvents & AuxiliariesUse of green solvents or solvent-free reaction conditions.Reduces pollution and health hazards associated with volatile organic compounds.
Atom EconomyEmploying reactions like dehydrogenative coupling.Minimizes waste by maximizing the incorporation of starting materials into the product.
Energy EfficiencyMicrowave-assisted or ultrasonic synthesis.Reduces reaction times and energy consumption compared to conventional heating.
Reduce DerivativesUsing highly specific enzymes to avoid the need for protecting groups.Simplifies synthetic routes and reduces material usage and waste generation.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Isobutylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Bromo-6-isobutylpyrazine. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This reactivity is further enhanced in heteroaromatic systems like pyrazines compared to simple arenes. wikipedia.org

The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to attack by a range of nucleophiles.

Alkoxides: The displacement of the bromide by alkoxide nucleophiles, such as sodium methoxide (B1231860), is a common method for the synthesis of 2-alkoxy-6-isobutylpyrazines. This alkoxy-de-halogenation reaction is a standard SNAr process where the alkoxide attacks the C-2 position, leading to the formation of a C-O bond and the expulsion of the bromide ion. researchgate.net

Amines: Amines can also act as nucleophiles to displace the bromine atom, yielding 2-amino-6-isobutylpyrazine derivatives. The reaction is analogous to the well-known Chichibabin reaction in pyridines, where an amide anion attacks the electron-deficient ring. wikipedia.org The reaction proceeds readily due to the activation provided by the ring nitrogen atoms.

Thiols: Thiolates, the conjugate bases of thiols, are effective nucleophiles for SNAr reactions with this compound. This reaction leads to the formation of 2-(alkylthio)- or 2-(arylthio)-6-isobutylpyrazines. The synthesis of related 2-(allylthio)pyrazine (B1227732) derivatives has been established through the reaction of 2-mercaptopyrazine (B1227527) with allyl bromides, demonstrating the viability of this transformation. nih.gov

Nucleophile TypeExample NucleophileProduct TypeRelevant Finding
AlkoxidesSodium Methoxide (CH₃ONa)2-Methoxy-6-isobutylpyrazineAlkoxy-de-halogenation is an effective method for introducing alkoxy groups onto the pyrazine ring. researchgate.net
AminesAmmonia (NH₃), Alkylamines2-Amino-6-isobutylpyrazine derivativesElectron-deficient nitrogen heterocycles like pyrazines are activated for amination via SNAr. wikipedia.org
ThiolsSodium Thiophenolate (PhSNa)2-(Phenylthio)-6-isobutylpyrazineThiolates readily displace halides on pyrazine rings to form thioethers. nih.gov

The mechanism for the nucleophilic aromatic substitution of this compound follows a two-step addition-elimination pathway. youtube.com

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step. masterorganicchemistry.com This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. wikipedia.org

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the pyrazine ring. Crucially, the ring nitrogen atoms participate in this delocalization, effectively stabilizing the intermediate, which lowers the activation energy of the reaction. wikipedia.orglibretexts.org This stabilization is most effective when the negative charge can be delocalized onto the nitrogen atoms, which occurs when nucleophilic attack happens at the ortho or para positions relative to a nitrogen atom.

Elimination of Leaving Group: In the final step, aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group. wikipedia.org

This SNAr mechanism is distinct from SN1 and SN2 reactions. An SN2 reaction is impossible due to the steric hindrance of the aromatic ring preventing backside attack, and an SN1 reaction is highly unfavorable because of the instability of the resulting aryl cation. wikipedia.orglibretexts.org

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile set of tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the brominated position of this compound. These reactions proceed under milder conditions than many classical methods and tolerate a wide variety of functional groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a C-C bond. yonedalabs.comlibretexts.org For this compound, this reaction allows for the introduction of various alkyl, alkenyl, aryl, or heteroaryl substituents at the 2-position.

The generally accepted catalytic cycle involves three main steps: yonedalabs.comlibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting itself into the carbon-bromine bond to form a square planar palladium(II) intermediate. The C-Br bond is highly susceptible to this oxidative addition. illinois.edu

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

ComponentExamplesFunction
Palladium Catalyst (Precursor)Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Active catalyst for the cross-coupling cycle.
LigandTriphenylphosphine (B44618) (PPh₃), XPhos, SPhosStabilizes the palladium center and modulates its reactivity.
Organoboron ReagentPhenylboronic acid, Alkylboronic estersSource of the carbon nucleophile.
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
SolventToluene, Dioxane, DMF, Water mixturesSolubilizes reactants and facilitates the reaction.

The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, applied to this compound, results in the formation of 2-alkynyl-6-isobutylpyrazines. The reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.org

The mechanism involves two interconnected catalytic cycles: wikipedia.orgnrochemistry.com

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the bromopyrazine to a Pd(0) species. This is followed by transmetalation and reductive elimination.

Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium(II) intermediate from the other cycle.

The reactivity of the halide in Sonogashira couplings generally follows the trend I > OTf > Br > Cl, making this compound a suitable substrate. nrochemistry.com

ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for the cross-coupling cycle. libretexts.org
Copper(I) Co-catalystCuIActivates the alkyne by forming a copper acetylide. nrochemistry.com
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Deprotonates the terminal alkyne and serves as a solvent. nrochemistry.com
Terminal AlkynePhenylacetylene, TrimethylsilylacetyleneThe alkyne coupling partner.
SolventTHF, DMF, Amine baseReaction medium.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is a highly effective method for converting this compound into N-aryl or N-alkyl-2-amino-6-isobutylpyrazines. The method is particularly valuable as it has a broad substrate scope and uses milder conditions than classical C-N bond-forming reactions like SNAr. wikipedia.org Studies on the amination of 2-bromopyridines, which are structurally similar, have shown this method to be very effective. nih.govresearchgate.netscispace.com

The catalytic cycle for Buchwald-Hartwig amination is understood to proceed via: wikipedia.org

Oxidative Addition: A Pd(0) catalyst adds to the this compound to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, which releases the aminated pyrazine product and regenerates the Pd(0) catalyst.

ComponentExamplesFunction
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. chemspider.com
LigandBINAP, XPhos, RuPhosBulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic activity. wikipedia.orgchemspider.com
AmineAniline, Morpholine, AlkylaminesThe nitrogen source for the C-N bond.
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Essential for deprotonating the amine to form the active nucleophile. wikipedia.orgresearchgate.net
SolventToluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used. chemspider.com

Other Palladium and Nickel-Catalyzed Reactions

Beyond the well-established Suzuki, Stille, and Sonogashira couplings, the C-Br bond in this compound serves as a versatile handle for a variety of other palladium and nickel-catalyzed transformations. These reactions are crucial for introducing diverse functional groups, particularly those containing heteroatoms, which can significantly alter the molecule's properties. While specific studies on this compound are limited, the reactivity of similar bromopyrazine systems provides a strong basis for predicting its behavior in these transformations.

Heck Reaction: The palladium-catalyzed Heck reaction, which forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, is a plausible transformation for this compound. wikipedia.org For instance, the Heck cross-coupling of 2,3-dichloropyrazine (B116531) with various acrylates and styrenes has been successfully demonstrated. rsc.org This suggests that this compound could react with alkenes like ethyl acrylate (B77674) or styrene (B11656) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand to yield the corresponding 2-alkenyl-6-isobutylpyrazines. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Cyanation: The introduction of a nitrile group is a valuable synthetic transformation, as nitriles can be converted into a range of other functional groups. Palladium-catalyzed cyanation of (hetero)aryl halides is a well-developed methodology. illinois.edu Studies on other heteroaryl chlorides, such as chloropyrazine, have shown that cyanation can be achieved in high yields using palladium acetate (B1210297) and a suitable phosphine ligand, with zinc cyanide as the cyanide source. arkat-usa.org It is therefore highly probable that this compound can be converted to 2-cyano-6-isobutylpyrazine under similar palladium-catalyzed conditions. nih.govmit.edu

Nickel-Catalyzed Amination: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction for C-N bond formation. Recent advancements have shown that even "naked nickel" complexes, without the need for complex ligands, can effectively catalyze the amination of heteroaryl bromides. chemrxiv.org This suggests a promising avenue for the amination of this compound, potentially under milder conditions and with a different reactivity profile compared to palladium-catalyzed systems. researchgate.netnih.gov

Carbonylative Couplings: Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group between the aromatic ring and another moiety. rsc.org These reactions typically involve the use of carbon monoxide in conjunction with a nucleophile. It is conceivable that this compound could undergo carbonylative coupling with alcohols or amines to yield the corresponding esters or amides, respectively. researchgate.net

The following table summarizes the potential outcomes of these palladium and nickel-catalyzed reactions with this compound, based on the reactivity of analogous compounds.

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
Heck ReactionAlkene (e.g., Styrene)2-(alkenyl)-6-isobutylpyrazinePd(OAc)₂ / Phosphine ligand
CyanationCyanide source (e.g., Zn(CN)₂)2-cyano-6-isobutylpyrazinePd(OAc)₂ / Phosphine ligand
Buchwald-Hartwig AminationAmine (e.g., Morpholine)2-(amino)-6-isobutylpyrazinePd₂(dba)₃ / Buchwald ligand
Nickel-Catalyzed AminationAmine (e.g., Piperidine)2-(amino)-6-isobutylpyrazineNi catalyst / Base
Carbonylative CouplingAlcohol / Amine + CO2-(alkoxycarbonyl)-6-isobutylpyrazine / 2-(aminocarbonyl)-6-isobutylpyrazinePd catalyst / Ligand

Reactions Involving the Isobutyl Side Chain

The isobutyl group of this compound, while often considered less reactive than the C-Br bond, presents opportunities for selective functionalization.

Functionalization of Alkyl C-H Bonds

Direct catalytic functionalization of unactivated C(sp³)-H bonds is a rapidly advancing field in organic synthesis. These methods offer a more atom-economical and efficient way to modify alkyl side chains without the need for pre-functionalization. While specific studies on the isobutyl side chain of this compound are scarce, general principles of C-H activation can be applied.

Palladium-catalyzed C-H functionalization often relies on the use of a directing group to achieve regioselectivity. In the absence of a directing group on the pyrazine ring, achieving selective C-H activation on the isobutyl side chain would be challenging and likely lead to a mixture of products. However, methods for the C-H functionalization of saturated N-heterocycles are known, and it is plausible that under specific catalytic conditions, the pyrazine nitrogen atoms could influence the reactivity of the isobutyl C-H bonds.

Oxidative Transformations of the Isobutyl Group

The isobutyl side chain is susceptible to oxidation under various conditions, potentially leading to a range of functionalized products. The benzylic-like position (the carbon attached to the pyrazine ring) is the most likely site of initial oxidation due to the stabilizing effect of the aromatic ring on any radical or charged intermediates.

Mild oxidation could potentially introduce a hydroxyl group, yielding the corresponding alcohol. More vigorous oxidation could lead to the formation of a ketone or even cleavage of the side chain to a carboxylic acid at the pyrazine ring. The choice of oxidizing agent and reaction conditions would be critical in controlling the extent of oxidation. For instance, N-heterocycle-stabilized iodanes have been shown to be effective for the mild oxidation of activated alcohols to the corresponding carbonyl compounds without overoxidation. beilstein-journals.org

Electrophilic Substitution and Aromaticity Considerations

Pyrazine is classified as an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de These nitrogen atoms withdraw electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The reaction is further disfavored because the nitrogen atoms can be protonated or coordinate to a Lewis acid catalyst, which further deactivates the ring.

In this compound, the isobutyl group is a weak electron-donating group, which slightly activates the ring towards electrophilic attack. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, although it can donate electron density through resonance. The net effect is a highly deactivated ring system.

Computational studies on substituted pyrazines and other azines can provide insights into their aromaticity and reactivity. researchgate.net The aromaticity is influenced by the nature and position of substituents. For this compound, electrophilic attack, if it were to occur, would likely be directed to the C-3 or C-5 positions, guided by the directing effects of the existing substituents. However, forcing conditions would be required, and the yields would likely be low.

Ring-Opening and Rearrangement Reactions of the Pyrazine Core

The pyrazine ring is generally stable due to its aromaticity. However, under certain conditions, such as high temperature or photochemical irradiation, ring-opening and rearrangement reactions can occur.

While specific studies on this compound are not available, related heterocyclic systems provide some insights. For example, the photochemical rearrangement of pyridazines to pyrazines has been observed, proceeding through intermediate valence isomers. rsc.org This suggests that under photochemical conditions, the pyrazine ring itself might undergo skeletal rearrangements.

Thermal decomposition of pyrazine has also been studied, leading to fragmentation products. researchgate.net The presence of substituents, such as the bromo and isobutyl groups, would likely influence the pathways of these high-energy reactions.

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies on reactions involving this compound are not extensively reported in the literature. However, general trends can be inferred from studies on similar systems.

For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of the C-Br bond in this compound is a key thermodynamic parameter influencing this step. Computational studies have been used to determine the bond dissociation energies (BDEs) of C-X bonds in various halo-heterocycles. researchgate.netnih.gov These studies show that C-Br bonds are significantly weaker than C-Cl bonds, making brominated heterocycles more reactive in oxidative addition. The electronic nature of the pyrazine ring and the substituents will also affect the BDE and, consequently, the reaction kinetics.

Kinetic studies of Suzuki coupling reactions with other heteroaryl bromides have been performed to elucidate the reaction mechanism and the influence of various parameters such as catalyst, ligand, base, and solvent on the reaction rate. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the underlying catalytic cycle. While specific data for this compound is lacking, the general principles derived from these studies would be applicable.

Advanced Spectroscopic Characterization of 2 Bromo 6 Isobutylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and proton environments of 2-Bromo-6-isobutylpyrazine.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and electronic environment of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons on the pyrazine (B50134) ring and the three sets of protons on the isobutyl side chain. The aromatic protons would appear as singlets in the downfield region, characteristic of heterocyclic aromatic compounds. The protons of the isobutyl group would present as a doublet (CH₂), a multiplet (CH), and a doublet (two CH₃ groups), with their integration values in a 2:1:6 ratio, respectively docbrown.info.

The ¹³C NMR spectrum will display six unique signals, corresponding to the four distinct carbon atoms of the pyrazine ring and the three distinct carbons of the isobutyl group. The two methyl carbons of the isobutyl group are chemically equivalent due to molecular symmetry and would therefore produce a single signal docbrown.info. The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the halogen's deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentChemical Shift (δ, ppm)
H-3~8.5s-C-2~145
H-5~8.4s-C-6~160
-CH₂-~2.8d~7.2C-3~142
-CH-~2.2m-C-5~138
-CH(CH₃)₂~0.9d~6.6-CH₂-~45
-CH-~30
-CH(CH₃)₂~22

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the methylene (-CH₂-) protons and the methine (-CH-) proton of the isobutyl group, and further correlation from the methine proton to the six equivalent methyl (-CH₃) protons. This confirms the integrity of the isobutyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to the signal of its attached proton(s) from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides vital information about longer-range connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methylene (-CH₂-) protons of the isobutyl group to the C-6 carbon of the pyrazine ring, confirming the attachment point of the side chain.

Correlations from the aromatic proton at H-5 to carbons C-3 and C-6.

Correlations from the aromatic proton at H-3 to carbon C-5 and the brominated carbon C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the methylene (-CH₂-) protons of the isobutyl group and the aromatic proton at the H-5 position, confirming their spatial proximity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The presence of bromine in this compound is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity. HRMS would confirm the exact masses for both isotopic variants, distinguishing the compound from others with the same nominal mass.

Calculated Exact Mass for C₈H₁₁⁷⁹BrN₂: 214.0109

Calculated Exact Mass for C₈H₁₁⁸¹BrN₂: 216.0088

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments.

The primary fragmentation pathway for alkyl-substituted aromatic rings is benzylic cleavage (alpha-cleavage), which is the cleavage of the bond beta to the aromatic ring. For this compound, this would involve the loss of a propyl radical (•CH(CH₃)₂), leading to a stable ion. Other significant fragmentation pathways include the loss of the entire isobutyl group and the loss of the bromine atom.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FragmentNotes
214216[C₈H₁₁BrN₂]⁺Molecular ion (M⁺•). Exhibits characteristic ~1:1 Br isotope pattern.
171173[M - C₃H₇]⁺Loss of a propyl radical via alpha-cleavage. A likely base peak.
157159[M - C₄H₉]⁺Loss of the isobutyl radical.
135-[M - Br]⁺Loss of the bromine radical.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. These methods are complementary and offer a detailed fingerprint of the molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

Aromatic Ring Vibrations: The pyrazine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Isobutyl Group Vibrations: The aliphatic isobutyl group will show strong C-H stretching bands in the 2960-2870 cm⁻¹ range. C-H bending and deformation modes will appear in the 1470-1365 cm⁻¹ region.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (Pyrazine Ring)
2960-2870C-H StretchAliphatic (Isobutyl Group)
1600-1550C=N StretchPyrazine Ring
1500-1400C=C StretchPyrazine Ring
1470-1365C-H Bend/DeformationAliphatic (Isobutyl Group)
900-675C-H Out-of-Plane BendAromatic (Pyrazine Ring)
600-500C-Br StretchBromo-Aromatic

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent parts: the pyrazine ring, the isobutyl group, and the bromo substituent. Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying these vibrational modes. The assignments presented here are based on established data for pyrazine, alkylbenzenes, and brominated aromatic compounds.

Pyrazine Ring Vibrations: The pyrazine ring exhibits a set of characteristic vibrations. The ring stretching modes, involving the C-C and C-N bonds, are typically observed in the 1600-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. Ring breathing modes, which are characteristic of the entire ring system, are anticipated around 1000-1050 cm⁻¹.

Isobutyl Group Vibrations: The isobutyl group introduces a series of aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups are found in the 2960-2870 cm⁻¹ range. Bending vibrations, such as scissoring and rocking, for the CH₂ and CH₃ groups appear in the 1470-1360 cm⁻¹ region. The C-C stretching of the isobutyl skeleton is expected at lower frequencies.

A plausible assignment of the major vibrational modes for this compound is summarized in the interactive data table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of the C-H bonds on the pyrazine ring
Aliphatic C-H Stretch2960-2870Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the isobutyl substituent
Pyrazine Ring Stretch1600-1550C=C and C=N stretching vibrations within the pyrazine ring
CH₂/CH₃ Bending1470-1360Scissoring and bending modes of the isobutyl group
Ring Breathing1050-1000Symmetric stretching and contraction of the pyrazine ring
C-Br Stretch600-500Stretching of the Carbon-Bromine bond

Conformational Analysis using Vibrational Data

The isobutyl group attached to the pyrazine ring is not rigid and can rotate around the C-C single bond connecting it to the ring. This rotation can lead to the existence of different conformational isomers, each with a unique vibrational spectrum. While the energy differences between these conformers may be small, leading to a mixture at room temperature, vibrational spectroscopy can often distinguish between them, particularly at low temperatures.

For alkyl-substituted aromatic compounds, the orientation of the alkyl chain with respect to the aromatic ring can influence the vibrational frequencies of both the substituent and the ring. In the case of this compound, the two primary conformers would likely be a gauche and an anti form, defined by the dihedral angle of the C-C-C-C backbone of the isobutyl group relative to the pyrazine ring.

Subtle shifts in the positions of the C-H bending and rocking modes of the isobutyl group, as well as some of the pyrazine ring modes, can be indicative of the dominant conformation. For instance, studies on isobutylbenzene have shown that the gauche conformer is predominant in the liquid phase. A detailed analysis of the vibrational spectra of this compound, potentially aided by computational modeling, would be necessary to definitively assign the conformational populations. The presence of the bulky bromine atom adjacent to the isobutyl group could introduce steric hindrance that favors a particular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyrazine ring.

Pyrazine itself exhibits two main absorption bands in the UV region. The first is a weak n → π* transition, typically observed around 320 nm, which arises from the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The second is a much stronger π → π* transition at a shorter wavelength, usually around 260 nm.

The introduction of substituents on the pyrazine ring can cause shifts in the positions and intensities of these absorption bands.

Isobutyl Group: As an alkyl group, the isobutyl substituent is an electron-donating group through an inductive effect. This is expected to cause a small bathochromic (red) shift in the π → π* transition.

Therefore, for this compound, it is anticipated that the π → π* transition will be red-shifted compared to unsubstituted pyrazine, likely appearing in the 270-280 nm range. The n → π* transition may also be slightly shifted.

TransitionExpected λmax (nm)Description
n → π~320-330Excitation of a non-bonding electron from a nitrogen atom to a π orbital
π → π~270-280Excitation of an electron from a π bonding orbital to a π anti-bonding orbital

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the isobutyl group in the crystalline form.

The crystal packing of substituted pyrazines is influenced by a combination of factors, including van der Waals forces, and in some cases, weaker intermolecular interactions like C-H···N hydrogen bonds or halogen bonding. Given the presence of the bromine atom, it is possible that Br···N or Br···Br halogen bonds could play a role in the crystal packing, influencing the supramolecular architecture.

The bulky isobutyl group will also have a significant impact on the crystal packing, likely leading to a less dense packing arrangement compared to smaller substituted pyrazines. The specific conformation of the isobutyl group observed in the crystal structure would represent the lowest energy conformation in the solid state, which may or may not be the same as the dominant conformation in the liquid or gas phase. The analysis of the crystal structure would also reveal any π-π stacking interactions between the pyrazine rings of adjacent molecules, which are common in the solid-state structures of aromatic compounds.

Computational Chemistry Investigations of 2 Bromo 6 Isobutylpyrazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 2-Bromo-6-isobutylpyrazine, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, would be employed to find the most stable three-dimensional arrangement of its atoms.

Following optimization, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the pyrazine (B50134) ring and the bromine atom, while the LUMO would likely be distributed over the pyrazine ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. These predicted shifts, when compared to experimental data, can confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed. These calculations help in assigning the vibrational modes of the molecule to the experimentally observed spectral bands. For instance, characteristic stretching frequencies for the C-H bonds of the isobutyl group and the C-N bonds within the pyrazine ring can be predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
Pyrazine RingC-N Stretch1350-1450
Isobutyl GroupC-H Stretch2870-2960
C-Br BondC-Br Stretch500-600

Note: These are typical frequency ranges and would be calculated precisely for the optimized geometry.

Energetic Landscape of Tautomers and Conformers

The isobutyl group of this compound can rotate around the single bond connecting it to the pyrazine ring, leading to different conformers. DFT calculations can be used to explore the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature. While tautomerism is less common for this specific structure, in related pyrazine systems with different substituents, DFT can be used to assess the relative energies of potential tautomeric forms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with its environment.

Investigation of Dynamic Behavior and Conformational Flexibility

MD simulations can model the movement of atoms in this compound over time. This allows for the exploration of its conformational landscape in a dynamic context, revealing how the molecule transitions between different shapes. The flexibility of the isobutyl side chain, for example, can be quantified by analyzing the dihedral angle fluctuations during the simulation.

Analysis of Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying these effects. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can investigate how the solvent affects its conformation and dynamics. Furthermore, the simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules. This is critical for understanding its solubility and how it interacts with other molecules in a solution.

Chemical Reactivity Descriptors

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs of electrons and nucleophilic character, while blue regions signify positive potential, indicative of electron-deficient areas and electrophilic character.

For this compound, the MEP surface is expected to show the most negative potential (red) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. The bromine atom, being highly electronegative, will also contribute to regions of negative potential. Conversely, the hydrogen atoms of the isobutyl group and the pyrazine ring will exhibit positive potential (blue), rendering them potential sites for nucleophilic interaction.

A computational study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, utilized MEP analysis to identify its reactive sites. chemrxiv.org While the specific values would differ for this compound, the qualitative distribution of the electrostatic potential is expected to be similar, with the nitrogen atoms being the primary centers for electrophilic attack.

Interactive Data Table: Predicted MEP Maxima and Minima for this compound (Hypothetical)

SitePredicted Electrostatic Potential (kcal/mol)Predicted Reactivity
Pyrazine Nitrogen AtomsHighly NegativeElectrophilic Attack
Bromine AtomModerately NegativeElectrophilic Attack / Halogen Bonding
Isobutyl Group HydrogensPositiveNucleophilic Attack
Pyrazine Ring HydrogensModerately PositiveNucleophilic Attack

Fukui Function Calculations for Site Selectivity Prediction

Fukui functions are powerful descriptors within conceptual DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

ƒ-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

ƒ0(r): Indicates the propensity of a site to undergo a radical attack.

For this compound, Fukui function calculations would likely indicate that the nitrogen atoms are the preferred sites for electrophilic attack (highest ƒ-(r) values). The carbon atom attached to the bromine atom is expected to be a primary site for nucleophilic attack (highest ƒ+(r) value), as is common for halogenated aromatic systems.

A study on the corrosion inhibitory action of substituted pyrazine derivatives utilized Fukui function calculations to analyze the local reactivity of the molecules. researchgate.net For a molecule like aminobenzylpyrazine (ABP), the calculations identified specific atoms as being more susceptible to nucleophilic or electrophilic attack. A similar approach for this compound would provide precise predictions of its site selectivity.

Interactive Data Table: Predicted Fukui Indices for Key Atoms in this compound (Hypothetical)

AtomPredicted ƒ+(r) (Nucleophilic Attack)Predicted ƒ-(r) (Electrophilic Attack)Predicted ƒ0(r) (Radical Attack)
N1LowHighModerate
C2 (bonded to Br)HighLowModerate
N4LowHighModerate
C6 (bonded to isobutyl)ModerateLowLow
BrModerateModerateHigh

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Stability Prediction

Bond Dissociation Energies (BDEs) are a measure of the strength of a chemical bond. A higher BDE indicates a stronger bond and greater stability. For this compound, the C-Br bond is of particular interest as its cleavage is often a key step in chemical reactions. Computational methods can provide reliable estimates of BDEs. The BDE of the C-Br bond in bromobenzene (B47551) is approximately 80.5 kcal/mol. It is expected that the C-Br bond in this compound would have a similar value, though this could be influenced by the electronic effects of the pyrazine ring and the isobutyl group. A DFT study on halopyrazine derivatives calculated potential energy curves for the dissociation of the halogen bond, providing insights into the stability of these molecules. mostwiedzy.pl

Radial Distribution Functions (RDFs) are typically used in molecular dynamics simulations to describe how the density of surrounding atoms or molecules varies as a function of distance from a reference point. In the context of a single molecule's stability, RDF analysis is less common. However, in a condensed phase, the RDF between the solute (this compound) and solvent molecules can provide information about the solvation shell and intermolecular interactions, which in turn affect the molecule's stability and reactivity. For instance, a study on pyrazine derivatives used RDF plots to understand the hydration shells around the molecules. researchgate.net

Interactive Data Table: Estimated Bond Dissociation Energies for this compound

BondEstimated BDE (kcal/mol)
C-Br~80
C-H (isobutyl)~95-100
C-C (ring-isobutyl)~100-105

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. rsc.org For this compound, several types of reactions could be investigated computationally, including nucleophilic aromatic substitution and cross-coupling reactions.

In a nucleophilic aromatic substitution reaction, a nucleophile would replace the bromine atom. Computational studies could model the reaction pathway, identifying the intermediates and the transition state structures. The energy barrier (activation energy) for the reaction could be calculated, providing an estimate of the reaction rate.

Cross-coupling reactions , such as the Suzuki or Stille coupling, are common for halogenated aromatic compounds. rsc.org Computational modeling of these reactions for this compound would involve optimizing the geometries of the reactants, products, intermediates, and transition states. This would provide a detailed understanding of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

A transition state is a very short-lived, high-energy configuration of atoms that occurs during a chemical reaction. youtube.commasterorganicchemistry.com It represents the energy maximum along the reaction coordinate. Computational methods allow for the precise determination of the geometry and energy of transition states. For a hypothetical SNAr reaction of this compound with a nucleophile, the transition state would involve the partial formation of the new C-nucleophile bond and the partial breaking of the C-Br bond. The calculated vibrational frequencies of the transition state would show one imaginary frequency, corresponding to the motion along the reaction coordinate.

Due to the absence of specific studies on this compound, the following table presents hypothetical energy values for a generic nucleophilic aromatic substitution reaction.

Interactive Data Table: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0
Meisenheimer Complex (Intermediate)+5 to +10
Transition State+20 to +25
Products-5 to -10

Structure Reactivity Relationship Srr Studies of 2 Bromo 6 Isobutylpyrazine Derivatives

Impact of Bromine Substitution on Pyrazine (B50134) Ring Reactivity and Electron Density

Conversely, bromine possesses lone pairs of electrons in its outer shell, allowing it to participate in resonance and donate electron density back to the ring (+R effect). This resonance effect partially counteracts the inductive effect. In heterocyclic systems like pyrazine, the interplay between these two opposing effects determines the regioselectivity and rate of reactions. The electron-withdrawing nature of bromine generally makes the carbon atom to which it is attached susceptible to nucleophilic attack, a common reaction pathway for halogenated pyrazines.

Computational studies on substituted pyrazines, such as Density Functional Theory (DFT) calculations, have shown that halogen substitution significantly alters the molecule's frontier molecular orbitals (HOMO and LUMO). semanticscholar.org For instance, studies on dibromopyrazine indicate that halogenation can lower the HOMO-LUMO energy gap, which is associated with higher reactivity. semanticscholar.org The presence of bromine creates a polarized C-Br bond, making the carbon atom electrophilic and the bromine atom a potential leaving group in substitution reactions. acsgcipr.orglibretexts.org

The delocalization of the π-electron system in brominated pyrazines is a key factor in their reactivity. semanticscholar.org The presence of the halogen can influence the distribution of electron density across the entire ring system, affecting the positions most likely to react with electrophiles or nucleophiles.

Influence of the Isobutyl Group on Steric Hindrance and Electronic Properties

The isobutyl group, an alkyl substituent, primarily influences the reactivity of the pyrazine ring through electronic and steric effects.

Electronic Effects: As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrazine ring, thereby activating it towards electrophilic attack. This activating effect is in direct opposition to the deactivating inductive effect of the bromine atom. The net reactivity of the ring is a result of the balance between these competing electronic influences.

Steric Hindrance: The isobutyl group is sterically bulky. This bulkiness can physically obstruct the approach of reagents to the positions on the ring adjacent to the point of attachment (the C6 position). nih.gov This phenomenon, known as steric hindrance, can affect both the rate and the regioselectivity of a reaction. nih.govacs.org For example, a reaction that might otherwise occur at the C5 position could be slowed or prevented entirely due to the spatial interference from the large isobutyl group. nih.govacs.org This steric shielding is a critical factor in determining the outcome of substitution reactions on the pyrazine ring. nih.gov

Systematic Chemical Modifications and Their Effect on Reaction Outcomes

Systematic modifications of the 2-Bromo-6-isobutylpyrazine structure are performed to explore and fine-tune its chemical reactivity. The two primary sites for modification are the bromine atom and the isobutyl group.

The carbon-bromine bond is a versatile functional handle for a variety of cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, can be used to replace the bromine atom with a wide range of other functional groups (e.g., aryl, alkyl, amino groups). researchgate.net The success and rate of these reactions are influenced by the electronic properties of the pyrazine ring, which are in turn affected by the isobutyl group.

Modification Type Reagents/Conditions Expected Outcome Impact on Reactivity
Suzuki Coupling Aryl boronic acid, Pd catalyst, BaseReplacement of Br with an aryl groupAlters electronic and steric profile significantly
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseReplacement of Br with an amino groupIntroduces a strongly electron-donating group
Stille Coupling Organostannane, Pd catalystReplacement of Br with various organic groupsVersatile method for C-C bond formation
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., RO⁻, R₂N⁻)Replacement of Br with the nucleophileFavored by the electron-withdrawing nature of the ring N atoms and Br

Modifications to the isobutyl group are less common but can be achieved through reactions on the alkyl chain, provided suitable conditions are employed to avoid reactions with the aromatic ring. Altering the size or branching of this group would systematically change the steric hindrance around the C6 position, which could be used to control the regioselectivity of subsequent reactions on the ring.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For derivatives of this compound, QSRR models can predict reaction rates or equilibrium constants based on calculated molecular descriptors. nih.govijournalse.org

The development of a QSRR model typically involves several steps:

Data Set Generation: A series of this compound derivatives with systematic variations (e.g., different substituents replacing the bromine or modifying the isobutyl chain) is synthesized, and their reactivity in a specific reaction is experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and thermodynamic properties. semanticscholar.orgijournalse.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the molecular descriptors to the observed reactivity. semanticscholar.orgnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Common descriptors used in QSRR studies of pyrazine derivatives include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. semanticscholar.org

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy. semanticscholar.org

The resulting QSRR equation can be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward molecules with desired reactivity profiles.

Descriptor Symbol Typical Influence on Reactivity
Energy of Highest Occupied Molecular Orbital EHOMOHigher values often correlate with greater reactivity towards electrophiles.
Energy of Lowest Unoccupied Molecular Orbital ELUMOLower values often correlate with greater reactivity towards nucleophiles.
HOMO-LUMO Gap ΔEA smaller gap generally implies higher reactivity. semanticscholar.org
Dipole Moment µInfluences solubility and intermolecular interactions affecting reaction rates.
Natural Bond Orbital (NBO) Charges qIndicates the electron density on specific atoms, highlighting potential reaction sites. semanticscholar.org

Applications in Chemical Synthesis and Other Advanced Research Areas

2-Bromo-6-isobutylpyrazine as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond in this compound makes it an essential building block in synthetic organic chemistry. This versatility allows chemists to use it as a foundational piece for constructing more elaborate molecules through controlled, stepwise modifications. Transition metal-catalyzed reactions are central to its application, providing efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

This compound is a key precursor for synthesizing complex organic molecules that are otherwise difficult to assemble. The bromine atom can be readily displaced or used in coupling reactions to introduce a wide range of functionalities. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide powerful tools for this purpose. rsc.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazine with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to the pyrazine (B50134) ring. organic-chemistry.orgrsc.orgresearchgate.net

Sonogashira Coupling: This reaction couples the bromopyrazine with a terminal alkyne, creating an alkynylpyrazine derivative. wikipedia.orgorganic-chemistry.org This is a highly reliable method for forming sp²-sp carbon-carbon bonds, introducing a linear alkyne functional group into the molecule. mdpi.comnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyrazine with a primary or secondary amine. wikipedia.orgnih.govorganic-chemistry.orgacsgcipr.org It provides a direct route to substituted aminopyrazines, which are important scaffolds in medicinal chemistry. researchgate.net

These reactions demonstrate the role of this compound as a foundational starting material, enabling the construction of intricate molecular frameworks from a relatively simple precursor.

Reaction TypeCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron Compound (R-B(OH)₂)C-CPalladium Catalyst, Base
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C-C (sp²-sp)Palladium Catalyst, Copper(I) Co-catalyst, Base
Buchwald-Hartwig Amination Amine (R₂NH)C-NPalladium Catalyst, Ligand, Base

The ability to selectively functionalize the 6-position of the isobutylpyrazine core makes this compound a crucial intermediate. By leveraging the cross-coupling reactions mentioned previously, a diverse library of pyrazine derivatives can be generated from this single starting material. For example, a Suzuki coupling could introduce various aryl groups, while a Sonogashira coupling could add alkynyl substituents, which can then be further modified. This modular approach is highly efficient in drug discovery and materials science for creating and testing a wide range of compounds with varied electronic and steric properties.

Functionalized pyrazines are increasingly being investigated for applications in materials science, including as components of photovoltaic devices and selective metal extractants. tandfonline.comrsc.org The synthesis of these advanced materials often relies on the precise construction of conjugated systems or molecules with specific coordinating properties. This compound serves as an ideal starting point for creating such functional molecules. Through reactions like the double Stille coupling or Sonogashira coupling, pyrazine units can be incorporated into larger polymer backbones or complex ligand structures, leading to materials with tailored electronic or photophysical properties. rsc.org

Role in Analytical Chemistry as a Reference Standard

In analytical chemistry, particularly in the fields of flavor, fragrance, and food analysis, the accurate identification and quantification of volatile compounds are critical. researchgate.net Pyrazine derivatives are recognized as important aromatic compounds in many food products. nih.govnih.gov High-purity chemical compounds, known as analytical standards, are essential for these analyses. sigmaaldrich.com

While this compound itself is primarily a synthetic intermediate, its high purity makes it suitable for use as a reference standard in specific contexts. It can be used for:

Method Development: To develop and validate analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), for the separation and detection of halogenated pyrazines or related intermediates. sigmaaldrich.com

Quality Control: In a manufacturing setting, it could serve as a standard to monitor the progress of a chemical reaction where it is a reactant or to check for its presence as a potential impurity in a final product.

Reference for Identification: Its known spectral data (e.g., mass spectrometry, NMR) can be used as a reference to confirm the identity of unknown compounds in complex mixtures.

The availability of well-characterized pyrazine standards is crucial for ensuring the reliability and accuracy of analytical data in both industry and research. pharmaffiliates.com

Research in Flavor and Aroma Chemical Synthesis

Pyrazines are a critical class of compounds that contribute nutty, roasted, and earthy aromas to many foods. nih.gov Alkylpyrazines, in particular, are well-known for their potent and distinct aromas. wikipedia.orgnih.gov For example, 2-isobutyl-3-methoxypyrazine (B1223183) is famously known as the "bell pepper pyrazine" and is a key aroma component in bell peppers, coffee, and some wines. wikipedia.orgnih.govthegoodscentscompany.comcabidigitallibrary.org

Research in this area focuses on developing efficient synthetic routes to these valuable aroma compounds. This compound is a key intermediate in the synthesis of related, but structurally distinct, flavor molecules. The bromine atom provides a reactive site for introducing functional groups that are characteristic of many potent aroma compounds, such as methoxy (B1213986) or methylthio groups.

The following table outlines key chemical transformations using this compound as a starting material to produce compounds relevant to aroma research.

ReactantReagent(s)ProductSignificance
This compoundSodium methoxide (B1231860) (NaOMe)2-Isobutyl-6-methoxypyrazineSynthesis of an alkoxy-substituted pyrazine, a class known for potent aromas.
This compoundSodium methylthiolate (NaSMe)2-Isobutyl-6-(methylthio)pyrazineSynthesis of a sulfur-containing pyrazine, which often have roasted or savory notes.

These synthetic routes are crucial for producing these aroma compounds in high purity for use as flavor ingredients and for research into structure-odor relationships. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

Pyrazine and its derivatives are valuable components in the design of ligands for coordination chemistry and catalysis. acs.org The two nitrogen atoms in the pyrazine ring can donate their lone pairs of electrons to coordinate with metal ions, forming stable complexes. mdpi.com The substituents on the pyrazine ring play a crucial role in tuning the steric and electronic properties of the resulting ligand, which in turn influences the reactivity and selectivity of the metal catalyst. uni-wuerzburg.de

This compound is an attractive building block for creating novel ligands for several reasons:

Coordination Site: The pyrazine ring provides a well-defined bidentate or bridging coordination site.

Steric Influence: The isobutyl group provides steric bulk, which can be used to control the coordination environment around the metal center and influence the selectivity of catalytic reactions.

Reactive Handle: The bromine atom is a key feature, serving as a reactive point for further functionalization. nih.govresearchgate.net Through cross-coupling reactions, other coordinating groups can be attached at the 6-position. For example, coupling with a phosphine-containing boronic acid (via Suzuki coupling) or an alkyne-tethered pyridine (B92270) (via Sonogashira coupling) could generate sophisticated multidentate ligands.

These tailored ligands can be used to develop new catalysts for a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation. acs.org The modular synthesis starting from this compound allows for the systematic modification of the ligand structure to optimize catalyst performance.

Environmental and Chemo Ecological Considerations Chemical Aspects

Chemical Degradation Pathways of 2-Bromo-6-isobutylpyrazine in Environmental Matrices

The degradation of this compound in the environment is governed by several chemical processes, including photolysis, oxidation, and hydrolysis. These pathways determine the compound's persistence and the nature of its transformation products.

Photolytic and Oxidative Degradation Mechanisms

Scientific literature lacks specific studies on the photolytic and oxidative degradation of this compound. However, general principles of photochemical and oxidative degradation of similar aromatic and heterocyclic compounds can provide insights into its likely behavior.

Photodegradation is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. For this compound, the C-Br bond is a potential site for photolytic cleavage, which could result in the formation of isobutylpyrazine and a bromine radical. The pyrazine (B50134) ring itself can also undergo photochemical reactions, leading to ring-opening and the formation of smaller, more volatile compounds. The presence of chromophores in the molecule will influence the wavelengths of light it can absorb and thus its susceptibility to photodegradation.

Oxidative degradation in the environment is primarily driven by reactions with hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•). These highly reactive species can attack both the pyrazine ring and the isobutyl side chain. Oxidation of the isobutyl group could lead to the formation of alcohols, aldehydes, or carboxylic acids. Attack on the pyrazine ring can result in hydroxylation, ring cleavage, and ultimately mineralization to carbon dioxide, water, and inorganic bromide.

Table 1: Postulated Photolytic and Oxidative Degradation Products of this compound

Parent Compound Degradation Process Potential Transformation Products
This compoundPhotolysisIsobutylpyrazine, Bromine radical, Ring-opened products
This compoundOxidation (e.g., with •OH)Hydroxylated pyrazines, Isobutyl-pyrazinyl-ols, Ring cleavage products, Bromide

Hydrolytic Stability under Various Conditions

There is a lack of specific experimental data on the hydrolytic stability of this compound. Generally, the hydrolysis of aryl halides is slow under typical environmental pH conditions (pH 5-9). The C-Br bond attached to an aromatic ring, such as pyrazine, is relatively stable to hydrolysis due to the electron-withdrawing nature of the ring.

However, under more extreme pH conditions (highly acidic or alkaline) or at elevated temperatures, hydrolysis may become more significant. Under acidic conditions, protonation of the nitrogen atoms in the pyrazine ring could potentially facilitate nucleophilic attack by water, leading to the substitution of the bromine atom with a hydroxyl group to form 6-isobutylpyrazin-2-ol. Conversely, under alkaline conditions, direct nucleophilic substitution by hydroxide ions could occur.

Table 2: Predicted Hydrolytic Stability of this compound

Condition pH Range Temperature Predicted Rate of Hydrolysis Potential Hydrolysis Product
Environmentally Relevant5 - 9AmbientVery Slow6-Isobutylpyrazin-2-ol (minor)
Acidic< 5ElevatedModerate6-Isobutylpyrazin-2-ol
Alkaline> 9ElevatedModerate6-Isobutylpyrazin-2-ol

Chemical Transformation Studies in Biotic and Abiotic Systems

Information on the specific chemical transformation of this compound in biotic and abiotic systems is not available in the current scientific literature. However, studies on the microbial degradation of pyrazines and the transformation of brominated aromatic compounds can offer valuable insights.

Biotic Transformations: Microorganisms play a crucial role in the degradation of organic compounds in the environment. Bacteria and fungi are known to metabolize pyrazine derivatives. nih.govnih.gov The biodegradation of this compound would likely involve initial enzymatic attacks. One possible pathway is dehalogenation, where enzymes catalyze the removal of the bromine atom. This can occur either reductively, replacing the bromine with a hydrogen atom, or hydrolytically, replacing it with a hydroxyl group. Another potential pathway is the oxidation of the isobutyl side chain, which can be initiated by monooxygenase or dioxygenase enzymes. This could lead to the formation of various oxidized metabolites. The pyrazine ring itself can also be a target for microbial degradation, potentially leading to ring cleavage and subsequent mineralization.

Abiotic Transformations: In abiotic systems, besides photolysis and hydrolysis, reactions with other environmental constituents can lead to the transformation of this compound. For instance, reactions with naturally occurring nucleophiles in soil and sediment, such as sulfide ions, could potentially lead to the substitution of the bromine atom. The presence of minerals and dissolved organic matter can also influence its fate through adsorption and catalytic degradation processes.

Table 3: Potential Transformation Pathways of this compound in Biotic and Abiotic Systems

System Transformation Process Key Reactants/Enzymes Potential Products
BioticReductive DehalogenationDehalogenasesIsobutylpyrazine
BioticHydrolytic DehalogenationHydrolases6-Isobutylpyrazin-2-ol
BioticSide-chain OxidationMonooxygenases, DioxygenasesOxidized isobutyl derivatives
BioticRing CleavageRing-cleavage enzymesAliphatic compounds
AbioticNucleophilic SubstitutionSulfide, other nucleophilesThio-derivatives
AbioticSurface-catalyzed reactionsClay minerals, Metal oxidesVarious degradation products

Further research is needed to experimentally determine the specific degradation pathways, reaction kinetics, and transformation products of this compound in various environmental matrices to fully assess its environmental and chemo-ecological impact.

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry's shift towards greener manufacturing practices is driving the development of more sustainable and atom-economical synthetic routes for pyrazine (B50134) derivatives. researchgate.netscielo.br Traditional methods for the synthesis of halogenated pyrazines often involve multiple steps and the use of hazardous reagents. researchgate.net Future research will likely focus on overcoming these limitations through several key strategies:

Direct C-H Functionalization: A significant area of advancement lies in the direct C-H functionalization of the pyrazine ring. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Research into transition metal-catalyzed C-H activation, particularly with earth-abundant metals, is expected to yield highly efficient and selective methods for the introduction of a bromine atom at the 2-position of the isobutylpyrazine core. rsc.orgnih.gov

Catalytic Aerobic Bromination: The use of molecular bromine presents significant safety and environmental concerns. atomfair.com Emerging research focuses on aerobic bromination techniques that utilize safer bromine sources, such as hydrobromic acid or sodium bromide, with oxygen as the terminal oxidant. nih.gov The development of robust catalytic systems for the aerobic bromination of alkylpyrazines would represent a major step towards a more sustainable synthesis of 2-Bromo-6-isobutylpyrazine.

Dehydrogenative Coupling Routes: Atom-economical synthesis of the pyrazine core itself is another critical area. Manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols offers a promising route to functionalized pyrazines, producing only water and hydrogen gas as byproducts. acs.org Further development of this methodology to accommodate a wider range of substrates could lead to more sustainable pathways for precursors to this compound.

Flow Chemistry Applications: Continuous flow chemistry offers enhanced safety, better process control, and scalability for chemical reactions. mdpi.comhionchemistry.com The application of flow chemistry to the synthesis of pyrazine derivatives, including halogenation and subsequent cross-coupling reactions, can lead to more efficient and sustainable manufacturing processes. mdpi.comnih.gov

Synthesis StrategyKey AdvantagesPotential Impact on this compound Synthesis
Direct C-H FunctionalizationReduced step count, high atom economy. rsc.orgnih.govMore direct and efficient introduction of the bromine atom.
Catalytic Aerobic BrominationAvoids hazardous molecular bromine, uses green oxidants. nih.govSafer and more environmentally friendly bromination step.
Dehydrogenative CouplingHigh atom economy, produces benign byproducts. acs.orgGreener synthesis of the core pyrazine structure.
Flow ChemistryImproved safety, scalability, and process control. mdpi.comhionchemistry.comMore efficient and sustainable large-scale production.

Mechanistic Elucidation of Underexplored Reactions of Brominated Alkylpyrazines

A deeper understanding of the reaction mechanisms involving brominated alkylpyrazines is crucial for the development of novel transformations and the optimization of existing processes. While the general mechanisms of reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling are well-established for many aromatic systems, the specific nuances for electron-deficient heterocycles like pyrazines warrant further investigation. nih.govrsc.orgresearchgate.net

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. scielo.brrsc.orgmdpi.com Future research will increasingly rely on these techniques to investigate the transition states and intermediates of various reactions of this compound. This can provide valuable insights into reaction kinetics, regioselectivity, and the role of catalysts, guiding the rational design of new reactions and the optimization of reaction conditions. scielo.brrsc.orgmdpi.com

Investigating Novel Reaction Pathways: Beyond well-established reactions, there is a need to explore and mechanistically understand novel transformations of brominated alkylpyrazines. This could include, for example, photoredox-catalyzed reactions or reactions involving radical intermediates. A thorough mechanistic investigation of such novel reactions could unlock new synthetic possibilities for creating complex pyrazine-containing molecules.

Reaction TypeKey Mechanistic QuestionsPotential Outcomes of Mechanistic Understanding
Nucleophilic Aromatic SubstitutionInfluence of the isobutyl group on reaction rates and regioselectivity. rsc.orgresearchgate.netImproved control over substitution patterns.
Palladium-Catalyzed Cross-CouplingRole of ligands and additives in catalyst performance with pyrazine substrates. nih.govresearchgate.netDevelopment of more efficient and selective catalysts.
Novel TransformationsIdentification of reactive intermediates and transition states in new reactions.Expansion of the synthetic toolbox for pyrazine derivatives.

High-Throughput Synthesis and Screening for Novel Transformations

The discovery of novel chemical reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput experimentation (HTE). nih.gov This approach involves the rapid synthesis and screening of large libraries of compounds under a variety of reaction conditions. nih.govresearchgate.netuni-regensburg.de

Automated Synthesis Platforms: The use of automated synthesis platforms, often integrated with flow chemistry systems, allows for the rapid generation of pyrazine libraries derived from this compound. researchgate.netresearchgate.net By systematically varying coupling partners, catalysts, and reaction conditions, a vast chemical space can be explored in a short period. This enables the efficient discovery of new reactions and the optimization of reaction yields and selectivities. researchgate.netresearchgate.net

Rapid Screening Techniques: The development of rapid and reliable analytical methods is essential for high-throughput screening. nih.gov Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be automated to quickly analyze the outcomes of numerous reactions. This allows for the rapid identification of successful transformations and promising reaction conditions. nih.gov

Discovery of Novel Reactivity: By screening this compound against a diverse range of reactants and catalysts, it is possible to uncover previously unknown reactivity. This could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions, expanding the synthetic utility of this important building block.

TechnologyApplication in Pyrazine ChemistryPotential Discoveries
Automated SynthesisRapid generation of libraries of pyrazine derivatives. researchgate.netresearchgate.netIdentification of new bioactive compounds and materials.
Flow ChemistryEfficient optimization of reaction conditions. mdpi.comresearchgate.netDevelopment of highly efficient and scalable synthetic processes.
High-Throughput ScreeningDiscovery of novel chemical transformations. nih.govuni-regensburg.deUncovering new catalytic systems and reaction pathways.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic chemistry by providing powerful tools for retrosynthetic analysis and reaction prediction. atomfair.comarxiv.orgarxiv.orgjelsciences.com These technologies can significantly accelerate the process of designing synthetic routes and predicting the outcomes of chemical reactions. arxiv.orgarxiv.orgjelsciences.com

Machine Learning for Reaction Prediction: Machine learning models can be trained to predict the outcome of chemical reactions, including the yield, regioselectivity, and stereoselectivity. nih.govsemanticscholar.orgrsc.orgresearchgate.net For the functionalization of this compound, ML models could be developed to predict the optimal conditions for various cross-coupling reactions or to predict the regioselectivity of further halogenation. nih.govsemanticscholar.orgrsc.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required for reaction optimization, saving time and resources. semanticscholar.orgrsc.orgresearchgate.net

Data-Driven Discovery: The integration of AI and high-throughput experimentation creates a powerful feedback loop for discovery. Experimental data from high-throughput screening can be used to train and refine machine learning models, which in turn can guide the design of new experiments. This synergistic approach has the potential to dramatically accelerate the discovery of new reactions and the development of novel functionalized pyrazines.

AI/ML ApplicationDescriptionImpact on this compound Chemistry
Retrosynthesis PlanningAI algorithms propose synthetic routes by working backward from the target molecule. atomfair.comcomputabio.comarxiv.orgarxiv.orgjelsciences.comFaster design of efficient and novel synthetic pathways.
Reaction Outcome PredictionML models predict the products, yields, and selectivity of reactions. nih.govsemanticscholar.orgrsc.orgresearchgate.netReduced experimental effort and accelerated optimization.
Integration with HTEExperimental data is used to train and improve AI models, which then guide further experiments.A synergistic cycle of prediction and experimentation for rapid discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.